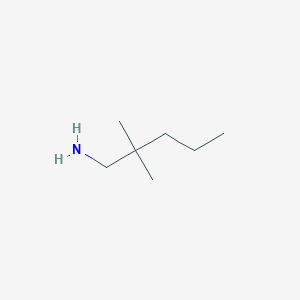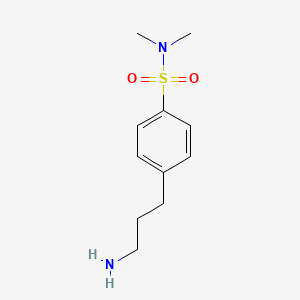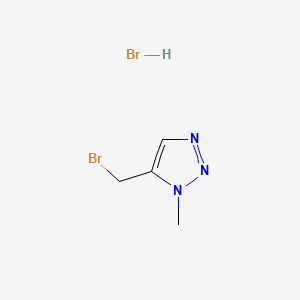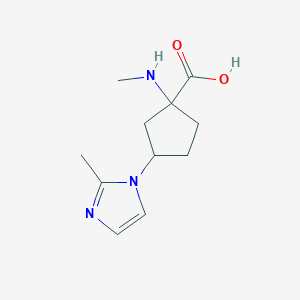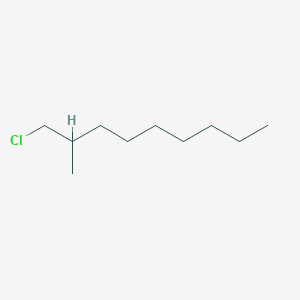
1-Chloro-2-methylnonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-methylnonane is an organic compound belonging to the class of chloroalkanes It is characterized by a chlorine atom attached to the first carbon of a nonane chain, with a methyl group attached to the second carbon
準備方法
1-Chloro-2-methylnonane can be synthesized through several methods. One common approach involves the chlorination of 2-methylnonane using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds under controlled conditions to ensure selective chlorination at the desired position.
Industrial production methods may involve the use of more advanced techniques, such as catalytic chlorination, which can offer higher yields and better selectivity. The choice of method depends on the desired scale of production and the specific requirements of the application.
化学反応の分析
1-Chloro-2-methylnonane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-methylnonene.
Oxidation and Reduction: While less common, oxidation reactions can convert this compound to corresponding alcohols or ketones. Reduction reactions, on the other hand, can remove the chlorine atom, yielding hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Chloro-2-methylnonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may exhibit biological activity and are studied for potential therapeutic uses.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and as a solvent or reagent in various chemical processes.
作用機序
The mechanism of action of 1-chloro-2-methylnonane in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
類似化合物との比較
1-Chloro-2-methylnonane can be compared to other chloroalkanes, such as:
1-Chlorooctane: Similar in structure but lacks the methyl group at the second carbon. It exhibits similar reactivity but may have different physical properties.
2-Chlorononane: The chlorine atom is attached to the second carbon instead of the first. This positional isomer may show different reactivity and selectivity in chemical reactions.
1-Bromo-2-methylnonane: The bromine atom replaces chlorine, leading to differences in reactivity due to the larger atomic size and different bond strengths.
特性
分子式 |
C10H21Cl |
|---|---|
分子量 |
176.72 g/mol |
IUPAC名 |
1-chloro-2-methylnonane |
InChI |
InChI=1S/C10H21Cl/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9H2,1-2H3 |
InChIキー |
QNAPZUQLHQPGCQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


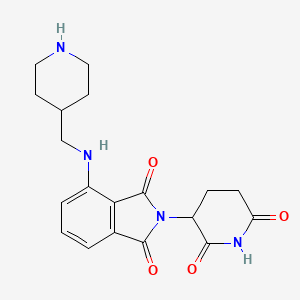
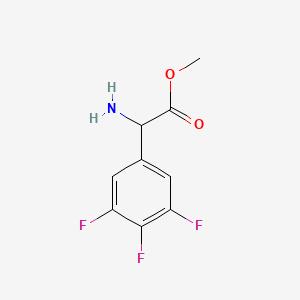
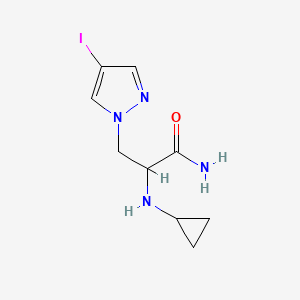
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)
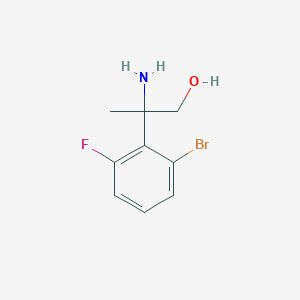
![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
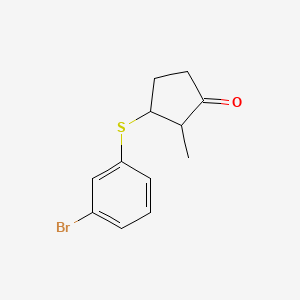
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)
